molecular formula C7H13N5O3 B609857 (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1673534-73-0

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B609857
M. Wt: 215.213
InChI Key: GBRIVGUQMYWVTC-IMJSIDKUSA-N
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Description

This compound is a propanamide derivative with an oxadiazole ring and two amino groups. Propanamides are a class of compounds where an amide functional group is attached to a propyl (3 carbon) backbone . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the propanamide backbone, the oxadiazole ring, and the amino groups . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As a propanamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The oxadiazole ring might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide group and the oxadiazole ring) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

  • Antibacterial Activity : Azole derivatives synthesized from amino propanehydrazide, closely related to the compound , exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • Local Anesthetic Activity : Basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides showed considerable local anaesthetic activity (Saxena et al., 1984).

  • Synthesis Methodology : A safe and facile method for the formation of 3-trifluoromethyl-5-amino-1,2,4-oxadiazoles was reported, highlighting the compound's potential for scalable synthesis (Goldberg et al., 2014).

  • Urease Inhibition and Low Cytotoxicity : Novel bi-heterocyclic propanamides exhibited very promising activity against urease, an enzyme, and were found to be less cytotoxic agents (Abbasi et al., 2020).

  • Antioxidant and Anti-inflammatory Activities : Certain derivatives displayed significant antioxidant activity, surpassing that of standard Ascorbic acid, and also showed promising anti-inflammatory activity (Sravya et al., 2019).

  • Energetic Material Synthesis : The compound has been used in the synthesis of energetic materials with high heat of detonation, indicating its potential application in this domain (Cao et al., 2020).

  • Applications in Insensitive Energetic Materials : Studies have also explored its use in the development of insensitive energetic materials, which are significant in the field of explosives (Kumar et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry, where propanamide derivatives and oxadiazole-containing compounds are often studied for their potential therapeutic effects .

properties

IUPAC Name

(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRIVGUQMYWVTC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide

Citations

For This Compound
1
Citations
M Ge, Z Hu, X Chen, G Du, H Wang… - International …, 2019 - journals.sagepub.com
Poor prognosis is associated with melanoma due to immunosuppression profiles, suggesting that immune alterations have an important role in the occurrence, growth, and metastasis …
Number of citations: 4 journals.sagepub.com

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